2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
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Overview
Description
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a chlorine atom and an amine group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves the borylation of 2-chloro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium acetate, to facilitate the borylation process. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium acetate or sodium carbonate, used to deprotonate the boron atom and activate it for coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used to oxidize the boron atom to boronic acids.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the presence of the chlorine atom and the amine group on the pyridine ring can influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The uniqueness of 2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chlorine atom and the amine group allows for versatile functionalization, making it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPFMZTBCNOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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